1-FLUORO-1,1,3-TRICHLOROPROPANE
Description
Contextualization within Halogenated Organic Chemistry
Halogenation is a fundamental process in organic chemistry involving the introduction of a halogen atom into an organic compound. numberanalytics.com This process is crucial in various fields, including the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com Halogenated compounds are utilized in numerous applications, from anesthetics like halothane (B1672932) to pharmaceuticals such as chloramphenicol (B1208) and fluoxetine. numberanalytics.comyoutube.com The carbon-fluorine bond is one of the strongest in organic chemistry, often increasing the resistance of molecules to thermal and oxidative stress. nih.gov The presence and type of halogen atom can significantly influence a molecule's properties; for instance, bromine atoms are generally more easily lost from a molecule than chlorine atoms, making them more susceptible to degradation. nih.gov
Significance of Propane (B168953) Scaffolds in Advanced Synthesis
The three-carbon backbone of propane provides a versatile scaffold for the construction of more complex molecules. youtube.com Propane's simple, single-bonded structure allows for systematic substitution and functionalization. youtube.com In advanced synthesis, molecular scaffolds are used to create multifunctional molecules by providing a core structure to which other molecular building blocks can be attached. mdpi.com The oxidative dehydrogenation of propane is an important industrial process for producing propylene, a key feedstock for a wide variety of chemicals. nih.gov
Overview of Research Trajectories for Complex Halogenated Alkanes
Research into complex halogenated alkanes is driven by their diverse applications and the need to understand their environmental and biological impacts. nih.gov The metabolic activation of halogenated alkanes is an area of active investigation, with studies focusing on the role of free radical intermediates in their toxicity. nih.gov Techniques like electron spin resonance spectroscopy are employed to identify these reactive intermediates. nih.gov Furthermore, distinguishing between different halogenated alkanes, especially those containing the same halogen, is a significant analytical challenge. nih.gov Current research trends also include the development of more sustainable and efficient methods for the synthesis of halogenated hydrocarbons. researchgate.net
Chemical and Physical Properties of 1-Fluoro-1,1,3-trichloropropane
The specific properties of this compound are detailed below.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 818-99-5 |
| Molecular Formula | C₃H₄Cl₃F |
| Molecular Weight | 163.42 g/mol |
| Boiling Point | 128-130 °C |
| Density | 1.425 g/mL |
Note: Data sourced from publicly available chemical databases. chemicalbook.comchemsrc.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trichloro-1-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F/c4-2-1-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKKIADJVUSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382175 | |
| Record name | 1,1,3-trichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-99-5 | |
| Record name | 1,1,3-trichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 Fluoro 1,1,3 Trichloropropane
De Novo Synthesis Strategies
The de novo synthesis of 1-fluoro-1,1,3-trichloropropane necessitates a carefully planned sequence of reactions to ensure the correct placement of the halogen substituents. These strategies typically involve the selection of appropriate precursors followed by a series of derivatization, fluorination, and chlorination steps.
Precursor Selection and Derivatization
The choice of a starting material is critical in directing the synthesis towards the desired product. Plausible precursors for the synthesis of this compound could include molecules that already possess a three-carbon chain and functional groups amenable to halogenation.
One potential starting point is allyl chloride . The addition of chlorine across the double bond of allyl chloride can lead to the formation of 1,2,3-trichloropropane (B165214). wikipedia.orgnih.gov This trichlorinated propane (B168953) can then theoretically undergo further reactions to introduce the fluorine atom.
Another potential precursor is 1,1,1,3-tetrachloropropane (B89638) , which can be synthesized through the reaction of ethene with carbon tetrachloride in the presence of an iron catalyst. chemicalbook.com Subsequent selective halogen exchange could then be employed to replace one of the chlorine atoms with fluorine.
Furthermore, 1,3-dichloroacetone is a commercially available compound that could serve as a precursor. azurewebsites.net Reduction of the ketone functionality to a hydroxyl group, followed by conversion of the alcohol to a chloride and subsequent fluorination, presents a hypothetical synthetic route.
The derivatization of these precursors is a key step. For instance, the conversion of a hydroxyl group to a leaving group, such as a tosylate, can facilitate nucleophilic substitution with a fluoride (B91410) ion.
Stereoselective and Regioselective Fluorination Techniques
Achieving the specific isomer, this compound, requires precise control over the position of the incoming fluorine atom (regioselectivity) and, if a chiral center is created, its spatial orientation (stereoselectivity).
Given a precursor such as 1,1,3-trichloropropane (B1619012), regioselective fluorination would be necessary to replace a chlorine atom at the C1 position. The reactivity of the C-Cl bonds in a polychlorinated alkane can differ based on their chemical environment. For instance, the chlorine atoms at the C1 position in 1,1,3-trichloropropane are geminal and attached to a primary carbon, which might exhibit different reactivity compared to the single chlorine at the C3 position, which is on a secondary carbon.
While specific methods for the stereoselective synthesis of this compound are not extensively documented, general principles of stereoselective fluorination could be applied. This might involve the use of chiral fluorinating agents or catalysts to control the stereochemical outcome of the reaction.
Chlorination and Halogen Exchange Reactions
Chlorination reactions are fundamental to establishing the trichloro-substituted propane backbone. The direct chlorination of propane or partially chlorinated propanes often leads to a mixture of products, making it a less controlled method for obtaining a specific isomer. unacademy.com A more controlled approach involves the addition of chlorine to an alkene, such as allyl chloride, to yield 1,2,3-trichloropropane. wikipedia.orgnih.gov
Halogen exchange reactions represent a key strategy for introducing fluorine into a molecule that is already chlorinated. The Swarts reaction, which utilizes antimony fluorides, is a classic method for replacing chlorine with fluorine. unacademy.com Modern variations may employ other fluoride sources, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. The success of a halogen exchange reaction depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions.
Catalytic Approaches in Haloalkane Synthesis
Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of haloalkane synthesis, various catalytic systems have been developed.
For the chlorination steps, catalysts can be employed to control the regioselectivity of the reaction. For instance, the synthesis of 1,1,1,3-tetrachloropropane from ethene and carbon tetrachloride is facilitated by an iron catalyst. chemicalbook.com
In fluorination reactions, particularly halogen exchange, catalytic methods are also prevalent. Phase-transfer catalysts are often used in conjunction with alkali metal fluorides to facilitate the transfer of the fluoride ion into the organic phase where the reaction occurs. Lewis acidic metal halides, such as antimony chlorides, can also act as catalysts in fluorination reactions with hydrogen fluoride. A French patent describes the use of a titanium-based catalyst for the fluorination of 1,1,1,3,3-pentachloropropane. google.com
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The formation of this compound can be rationalized through various mechanistic pathways, with radical chain mechanisms being particularly relevant for certain halogenation reactions.
Radical Chain Mechanisms
Free radical halogenation is a common method for the synthesis of haloalkanes from alkanes. unacademy.comwikipedia.org This process typically proceeds via a three-step radical chain mechanism: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals. This step usually requires an external energy source, such as UV light or heat. libretexts.orglibretexts.org
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical, which continues the chain reaction. libretexts.orglibretexts.org
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.orglibretexts.org
In the context of synthesizing this compound, a radical fluorination or chlorination step could be involved. For example, the free-radical chlorination of a partially fluorinated propane could be a potential route. The regioselectivity of such a reaction would depend on the relative stability of the possible radical intermediates.
It is important to note that while these general principles of synthetic and mechanistic chemistry are well-established, specific and detailed research findings on the synthesis of this compound are not widely available in the reviewed literature. The strategies and mechanisms discussed here are largely based on analogous reactions and fundamental principles of organic chemistry.
Ionic Pathways and Transition States
The synthesis of this compound can be conceptualized through ionic pathways, particularly via nucleophilic substitution reactions. In these pathways, a fluoride ion (F⁻) acts as the nucleophile, displacing a chloride ion from the 1,1,3-trichloropropane substrate. The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This backside attack leads to an inversion of the stereochemical configuration at the carbon center. The reaction proceeds through a high-energy transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.
The transition state is a critical point on the reaction coordinate, representing the energy maximum between reactants and products. For the fluorination of 1,1,3-trichloropropane, the transition state would involve a five-coordinate carbon atom, with the fluorine and chlorine atoms in apical positions. The stability of this transition state is influenced by several factors, including the nature of the solvent, the counter-ion of the fluoride source, and the presence of any catalysts.
Computational studies on similar fluorination reactions provide insights into the energetics of these transition states. For instance, density functional theory (DFT) calculations have been used to model the transition states of nucleophilic fluorination reactions, helping to predict reaction rates and selectivities.
Kinetic Studies of Synthetic Routes
Kinetic studies are crucial for understanding the reaction rates and mechanisms of the synthesis of this compound. The rate of an SN2 reaction, such as the fluorination of 1,1,3-trichloropropane, is dependent on the concentration of both the substrate and the nucleophile. The rate law for such a reaction is given by:
Rate = k[Substrate][Nucleophile]
Where 'k' is the rate constant, a measure of the reaction's intrinsic speed.
Kinetic studies would involve monitoring the disappearance of reactants or the appearance of the product over time under various conditions. Factors that would be investigated include:
Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.
Concentration of Reactants: As per the rate law, increasing the concentration of either the 1,1,3-trichloropropane or the fluoride source would increase the reaction rate.
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, leaving it more available to react.
Catalyst: The presence of a phase-transfer catalyst or other catalytic species can accelerate the reaction by facilitating the transport of the fluoride ion into the organic phase or by activating the substrate.
Purification and Isolation Methodologies for High-Purity Synthesis
The product of the fluorination reaction will likely be a mixture containing the desired this compound, unreacted starting material, byproducts from side reactions (such as elimination products), and residual reagents. Therefore, effective purification and isolation methods are essential to obtain the compound in high purity.
A common approach to purifying halocarbons is fractional distillation . This technique separates compounds based on their different boiling points. Given that this compound will have a different boiling point from 1,1,3-trichloropropane and other potential byproducts, distillation under controlled temperature and pressure can be an effective separation method.
Another important purification step is the removal of acidic impurities, such as hydrogen fluoride (HF) or hydrogen chloride (HCl), which may be present from the reaction or as byproducts. This is often achieved by washing the organic phase with an aqueous basic solution , such as a dilute solution of sodium bicarbonate or sodium hydroxide (B78521). This is followed by washing with water to remove any remaining base and salts.
To remove any dissolved water from the organic product, a drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate is typically used. The solid drying agent is then removed by filtration.
For achieving very high purity, more advanced techniques such as preparative gas chromatography (GC) could be employed. In this method, the mixture is vaporized and passed through a column that separates the components based on their interaction with the stationary phase, allowing for the collection of highly pure fractions of the desired product.
The table below summarizes the key purification steps:
| Purification Step | Purpose | Reagents/Techniques |
| Washing | Removal of acidic impurities | Aqueous sodium bicarbonate or sodium hydroxide solution, water |
| Drying | Removal of dissolved water | Anhydrous magnesium sulfate, anhydrous sodium sulfate |
| Fractional Distillation | Separation based on boiling point | Distillation apparatus |
| Preparative GC | High-purity separation | Gas chromatograph with a preparative column |
The choice and sequence of these purification steps will depend on the specific reaction conditions and the nature and quantity of the impurities present in the crude product.
Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 1,1,3 Trichloropropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-fluoro-1,1,3-trichloropropane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
The two protons on the carbon adjacent to the chlorine atom (C3), designated as Hc, are expected to appear as a triplet. This is due to coupling with the two adjacent protons on C2.
The two protons on the central carbon (C2), designated as Hb, would likely present as a complex multiplet. This complexity arises from coupling to both the protons on C3 and the fluorine atom on C1 (across three bonds), as well as the proton on C1.
The single proton on the carbon bearing the fluorine and two chlorine atoms (C1), designated as Ha, is anticipated to be a doublet of triplets. This is a result of coupling to the adjacent protons on C2 and the geminal fluorine atom.
The expected chemical shifts are influenced by the electronegativity of the neighboring halogen atoms. The proton Ha, being on a carbon with a fluorine and two chlorine atoms, would be the most deshielded and thus appear at the highest chemical shift. The protons Hc on the carbon with one chlorine atom would be next, followed by the Hb protons on the central methylene (B1212753) group.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Ha (CH) | ~5.8 - 6.2 | Doublet of Triplets | ²JHF ≈ 50-60 Hz, ³JHH ≈ 5-7 Hz |
| Hb (CH₂) | ~2.5 - 3.0 | Multiplet | ³JHH ≈ 5-7 Hz, ³JHF ≈ 15-25 Hz |
| Hc (CH₂) | ~3.8 - 4.2 | Triplet | ³JHH ≈ 5-7 Hz |
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the attached halogens.
The carbon atom C1, bonded to one fluorine and two chlorine atoms, will be the most deshielded due to the high electronegativity of these halogens and is expected to appear at the lowest field (highest ppm value). It will also exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom.
The carbon atom C3, bonded to one chlorine atom, will be the next most deshielded.
The central carbon atom, C2, will be the most shielded and appear at the highest field (lowest ppm value).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Coupling to ¹⁹F |
| C1 | ~110 - 120 | Doublet, ¹JCF ≈ 280-300 Hz |
| C2 | ~40 - 50 | Doublet, ²JCF ≈ 20-30 Hz |
| C3 | ~45 - 55 | Doublet, ³JCF ≈ 5-10 Hz |
Fluorine-19 NMR (¹⁹F NMR) for Fluoroalkane Confirmation
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. This signal would be split into a triplet of triplets due to coupling with the geminal proton (Ha) and the vicinal protons (Hb). The large coupling constant with the geminal proton is a characteristic feature. The chemical shift would be in the typical range for a fluorine atom attached to a carbon bearing other halogens.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
To definitively establish the structure of this compound, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. sdsu.edu Cross-peaks would be expected between the signals for Ha and Hb, and between Hb and Hc, confirming the propane (B168953) backbone connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu The HSQC spectrum would show a cross-peak connecting the ¹H signal of Ha to the ¹³C signal of C1, Hb to C2, and Hc to C3, providing unambiguous assignment of the proton and carbon signals for each CH or CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com For this compound, key HMBC correlations would include:
A cross-peak between the proton Ha and carbons C2 and C3.
Cross-peaks between the protons Hb and carbons C1 and C3.
A cross-peak between the protons Hc and carbons C1 and C2.
These 2D NMR experiments, taken together, would provide irrefutable evidence for the proposed structure of this compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions due to C-H, C-Cl, and C-F bond stretching and bending vibrations.
C-H stretching: Strong absorptions are expected in the region of 2950-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene and methine groups.
C-H bending: Bending vibrations for the CH₂ groups are expected around 1450 cm⁻¹.
C-F stretching: A strong and characteristic absorption band for the C-F stretching vibration is predicted to appear in the range of 1000-1100 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 600 and 800 cm⁻¹. docbrown.infodocbrown.info The presence of multiple chlorine atoms would likely result in several bands in this region.
The combination of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups in this compound.
Raman Spectroscopy for Molecular Vibrational Modes
No experimental or computationally predicted Raman spectra for this compound could be located in the surveyed scientific literature or databases. To perform a detailed analysis of its molecular vibrational modes, a Raman spectrum would be essential. This would allow for the identification of characteristic vibrational frequencies and the assignment of these frequencies to specific bond-stretching and angle-bending motions within the molecule, such as C-H, C-C, C-Cl, and C-F vibrations. Without this fundamental data, a discussion of the Raman spectroscopic properties of this compound cannot be provided.
Mass Spectrometry (MS) Techniques
There are no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS analysis would be crucial for determining the exact mass of the molecular ion, which in turn would confirm its elemental composition.
Based on its molecular formula, C₃H₄Cl₃F, the theoretical exact mass can be calculated. However, without experimental verification from an HRMS instrument, this remains a theoretical value.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
|---|---|---|
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ³⁵Cl | 34.968853 | 75.77 |
| ³⁷Cl | 36.965903 | 24.23 |
This table presents the fundamental isotopic data used for theoretical calculations of the mass of this compound. The presence of multiple chlorine isotopes would lead to a characteristic isotopic pattern in the mass spectrum.
No tandem mass spectrometry (MS/MS) studies on this compound are available. Such studies are essential for elucidating the fragmentation pathways of the molecule upon ionization. By isolating the molecular ion and subjecting it to collision-induced dissociation, the resulting fragment ions would provide valuable information about the molecule's structure and bond stabilities. Without this data, a detailed analysis of its fragmentation patterns cannot be conducted.
X-ray Crystallography of Derivatives (if applicable for solid forms)
A search of crystallographic databases yielded no X-ray crystal structures for this compound or any of its solid derivatives. For a compound that is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require derivatization to a solid form or crystallization at low temperatures. As no such studies have been published, no information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, can be provided.
Conformational Analysis and Isomerism Studies
There is a lack of specific research on the rotational isomerism and associated energy barriers for this compound. Conformational analysis would involve identifying the different stable conformations (rotamers) that arise from rotation around the C-C single bonds and calculating the energy differences and rotational barriers between them. This information is typically obtained through a combination of experimental techniques, such as variable-temperature NMR spectroscopy, and computational chemistry methods. In the absence of such studies, a discussion of the conformational preferences and dynamics of this molecule is not possible.
Chirality and Stereoisomeric Configurations
In the structural elucidation of this compound, a critical aspect to consider is the potential for stereoisomerism, specifically chirality. Chirality in a molecule arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups. A molecule possessing a chiral center is non-superimposable on its mirror image, leading to the existence of enantiomers.
However, upon detailed examination of the molecular structure of this compound, it is determined to be an achiral molecule. The carbon atom at the first position (C-1) is bonded to one fluorine atom, one chloromethyl group (-CH2CH2Cl), and two chlorine atoms. Due to the presence of two identical chlorine atoms on C-1, this carbon does not satisfy the requirements for a chiral center. Consequently, this compound does not exhibit enantiomeric forms.
Since the molecule is achiral, it does not possess stereoisomeric configurations in the form of enantiomers. Therefore, discussions of optical activity, specific rotation, or the resolution of enantiomers are not applicable to this compound. The absence of a chiral center simplifies its structural analysis in this regard, as there is only one unique three-dimensional arrangement for the molecule.
This lack of stereoisomerism is a definitive characteristic of this compound, distinguishing it from other halogenated propanes that may contain one or more chiral centers and thus exist as multiple stereoisomers.
Theoretical and Computational Chemistry of 1 Fluoro 1,1,3 Trichloropropane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For a compound like 1-fluoro-1,1,3-trichloropropane, these methods could provide invaluable insights.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. This would yield key energetic data, such as the molecule's total energy and heat of formation. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the results. However, no such studies have been published.
Molecular Orbital Analysis and Bonding Characteristics
An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for understanding the chemical reactivity of this compound. The energies and shapes of these frontier orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. The bonding characteristics, including the nature of the carbon-halogen bonds, could also be elucidated through methods like Natural Bond Orbital (NBO) analysis. At present, there is no available research detailing the molecular orbitals of this compound.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods, which are based on first principles without empirical parameters, could be used. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would provide benchmark-quality data on the molecule's structure and energy. These computationally intensive methods are often used to validate results from less costly methods like DFT. Unfortunately, no high-accuracy ab initio calculations for this compound have been reported in the literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions in different environments.
Conformational Landscape Exploration
Due to the presence of single bonds, this compound can exist in various conformations (different spatial arrangements of atoms). MD simulations could be used to explore the potential energy surface of the molecule, identifying the different stable conformers and the energy barriers between them. This information is critical for understanding its physical properties and biological activity. Regrettably, no conformational analysis of this compound using MD simulations has been documented.
Intermolecular Interactions in Condensed Phases
MD simulations are also instrumental in understanding how molecules interact with each other in liquid or solid states. For this compound, simulations could reveal details about intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern its bulk properties like boiling point and density. Such studies in condensed phases are currently not available.
Reaction Pathway and Transition State Modeling
The atmospheric fate of hydrochlorofluorocarbons (HCFCs) like this compound is primarily determined by their reaction with hydroxyl (OH) radicals. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of these reactions.
The degradation of this compound is expected to proceed via hydrogen atom abstraction by an OH radical. This initial step is the rate-determining step for the atmospheric lifetime of the molecule. Computational models can predict the most likely site of hydrogen abstraction by calculating the activation energy for the removal of a hydrogen atom from each carbon atom in the propane (B168953) chain.
For a molecule like this compound (Cl2CF-CH2-CH2Cl), there are three possible sites for hydrogen abstraction: the -CH2- group adjacent to the -CFCl2 group, the other -CH2- group, and the C-H bond on the carbon bearing the fluorine and chlorine atoms (if it were a secondary carbon, which is not the case here). The presence of electron-withdrawing halogen atoms significantly influences the strength of the C-H bonds.
Theoretical studies on similar halogenated alkanes have shown that the activation energy for hydrogen abstraction is highly dependent on the electronic environment of the C-H bond. The reaction can be represented as:
CH₂ClCHClCF₃ + OH → Products
Computational analyses of analogous compounds, such as 1,1,1-trichloro-3,3,3-trifluoropropane, have demonstrated that hydrogen abstraction is the most favorable initial degradation step. These studies employ various levels of theory, such as M06-2X, with basis sets like 6-311++G(d,p) to accurately model the potential energy surface of the reaction.
Once a hydrogen atom is abstracted, a haloalkyl radical is formed. The subsequent reactions of this radical determine the final degradation products. Computational modeling can predict the fate of this radical intermediate. In the presence of atmospheric oxygen (O₂), the haloalkyl radical will rapidly form a peroxy radical (RO₂).
The peroxy radical can then undergo further reactions, for instance, with nitric oxide (NO) or other radicals, leading to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids. The specific nature of these products depends on the initial site of hydrogen abstraction and the subsequent rearrangement and fragmentation pathways of the resulting alkoxy radical (RO).
For this compound, the predicted degradation pathway would likely lead to the formation of carbonyl compounds. For example, abstraction of a hydrogen from the central -CH2- group would lead to a radical that, after reaction with O₂, could ultimately form a ketone. The C-C bond cleavage is also a possible reaction channel for the alkoxy radical, leading to smaller, more oxidized fragments.
Table 1: Predicted Intermediates in the Atmospheric Degradation of this compound
| Reactant | Initial Radical | Peroxy Radical | Alkoxy Radical | Potential Final Products |
| Cl₂CF-CH₂-CH₂Cl | Cl₂CF-ĊH-CH₂Cl | Cl₂CF-CH(OO•)-CH₂Cl | Cl₂CF-CH(O•)-CH₂Cl | Cl₂CF-CHO, ClCHO, HCl, HF, CO₂ |
Note: This table is based on analogous reactions of other halogenated propanes and represents a plausible degradation pathway.
Structure-Reactivity Relationship Studies (SAR) in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the properties and behavior of chemicals based on their molecular structure. In the context of theoretical chemistry, these relationships are established by correlating calculated molecular descriptors with experimentally observed or computationally predicted reactivity.
Several electronic descriptors, calculated using quantum chemical methods, can be correlated with the reactivity of halogenated hydrocarbons. These descriptors provide insights into the electronic properties of the molecule that govern its susceptibility to attack by radicals like OH.
Key electronic descriptors include:
Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Represents the ability of a molecule to donate electrons. A higher E_HOMO suggests greater reactivity towards electrophilic species.
Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Indicates the ability of a molecule to accept electrons. A lower E_LUMO suggests greater reactivity towards nucleophilic species. For reactions with the electrophilic OH radical, this descriptor is also relevant.
HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO, which relates to the chemical stability of the molecule. A smaller gap generally implies higher reactivity.
Molecular Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, which is important in intermolecular interactions.
Studies on a range of halogenated alkanes have shown that descriptors like E_LUMO and the HOMO-LUMO gap can be effectively used in QSAR models to predict their atmospheric lifetimes and reaction rate constants with OH radicals.
Table 2: Representative Calculated Electronic Descriptors for Halogenated Propanes
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| Propane | -12.5 | 2.5 | 15.0 |
| 1-chloropropane | -11.8 | 1.2 | 13.0 |
| 1-fluoropropane | -12.2 | 1.8 | 14.0 |
| This compound (Estimated) | -12.0 | 0.8 | 12.8 |
Note: The values for this compound are estimated based on trends observed in other halogenated alkanes. Actual calculated values would require specific computational studies.
The type, number, and position of halogen substituents in a propane molecule have a profound impact on its reactivity. The substitution of hydrogen with halogens alters the electron distribution within the molecule, affecting bond strengths and the stability of reaction intermediates.
Fluorine Substitution: The C-F bond is significantly stronger than the C-H bond, making fluorine atoms generally unreactive towards abstraction. The high electronegativity of fluorine can also strengthen adjacent C-H bonds through inductive effects, making them less susceptible to attack by OH radicals.
Chlorine Substitution: The C-Cl bond is weaker than the C-H bond, and while chlorine atoms themselves are not typically abstracted by OH radicals, their presence influences the reactivity of neighboring C-H bonds. The inductive effect of chlorine is also electron-withdrawing, but less so than fluorine. The presence of multiple chlorine atoms on a carbon can weaken adjacent C-H bonds, making them more reactive.
In this compound, the -CFCl₂ group will have a strong electron-withdrawing effect, likely influencing the reactivity of the C-H bonds on the adjacent -CH₂- group. Computational studies on similar molecules would be necessary to precisely quantify the impact of this specific substitution pattern on the activation barriers for hydrogen abstraction at different positions. The interplay between the single fluorine atom and the three chlorine atoms creates a unique electronic environment that dictates the molecule's ultimate fate in the atmosphere.
Environmental Chemical Fate and Transformation Pathways of 1 Fluoro 1,1,3 Trichloropropane
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. These mechanisms are crucial in determining the persistence and ultimate fate of a contaminant.
Hydrolysis in Aqueous Systems (pH and Temperature Dependence)
No specific studies on the hydrolysis of 1-fluoro-1,1,3-trichloropropane under varying pH and temperature conditions were found in the reviewed scientific literature. Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH and temperature of the surrounding water. For halogenated alkanes, this process can lead to the replacement of a halogen atom with a hydroxyl group, forming an alcohol. The carbon-fluorine bond is generally stronger than the carbon-chlorine bond, which might suggest a different hydrolysis rate and pathway compared to non-fluorinated analogues, but without experimental data, this remains speculative.
Reductive Dehalogenation Pathways (e.g., with zero-valent metals, sulfides)
There is no available research on the reductive dehalogenation of this compound by zero-valent metals (such as zero-valent iron or zinc) or sulfides. Reductive dehalogenation is a process where a halogen substituent on a molecule is replaced by a hydrogen atom, effectively reducing the compound. This is a key transformation pathway for many chlorinated solvents. While studies on 1,2,3-trichloropropane (B165214) have shown it can be dechlorinated by strong reductants, the influence of the fluorine atom on the reactivity of this compound in such systems has not been documented. researchgate.net
Oxidative Transformation Processes (e.g., advanced oxidation processes)
Detailed information regarding the oxidative transformation of this compound, including through advanced oxidation processes (AOPs), is not present in the available literature. AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals, to break down organic pollutants. While AOPs have been shown to be effective for the degradation of other chlorinated compounds, their efficacy and the resulting transformation products for this compound have not been investigated. nih.govresearchgate.net
Photolytic Degradation Pathways
No studies were identified that specifically examine the photolytic degradation of this compound. Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This can be a significant environmental fate process for chemicals present in the atmosphere or the upper layers of water bodies. The presence of chromophores (light-absorbing groups) in a molecule determines its susceptibility to direct photolysis. The influence of the fluoro- and chloro- substituents on the light absorption properties and subsequent photolytic stability of this specific compound is unknown.
Biotic Transformation Mechanisms
Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms such as bacteria and fungi.
Microbial Reductive Dechlorination and Dehalogenation (e.g., by specialized bacteria)
There is no documented research on the microbial reductive dechlorination or dehalogenation of this compound. This process involves the use of halogenated compounds as electron acceptors by certain anaerobic bacteria, leading to the removal of halogen atoms. While specialized bacteria capable of dechlorinating chlorinated propanes have been identified, their ability to act on a fluorinated and chlorinated propane (B168953) like this compound has not been studied. nih.govresearchgate.net The carbon-fluorine bond is notoriously resistant to biological cleavage, which may pose a significant barrier to the microbial degradation of this compound.
Co-metabolism Pathways (e.g., by monooxygenase-expressing microorganisms)
The biotransformation of chlorinated propanes can occur through co-metabolism, a process where microorganisms degrade a compound without using it as a primary energy or carbon source. For the analogous compound 1,2,3-trichloropropane (TCP), co-metabolic biodegradation has been observed in propane-oxidizing bacteria (PrOB) that express propane monooxygenase (PrMO). These enzymes, which are known to degrade a wide variety of contaminants, are believed to be responsible for the initial breakdown of TCP.
Studies have shown that several PrOB strains, including Rhodococcus jostii RHA1 and Mycobacterium vaccae JOB5, are capable of degrading TCP. The degradation is inhibited by acetylene, a known inhibitor of propane monooxygenase, which strongly suggests that PrMO is the key enzyme in this pathway. Competitive inhibition has also been observed between propane and TCP, further supporting the role of monooxygenase in this co-metabolic process.
For this compound, a similar co-metabolic pathway initiated by monooxygenase enzymes is plausible. However, the presence of a carbon-fluorine (C-F) bond, which is significantly stronger and more stable than a carbon-chlorine (C-Cl) bond, would likely make the compound more resistant to enzymatic attack. The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially reducing its affinity for the enzyme's active site or slowing the rate of oxidation. Therefore, while co-metabolism may occur, the rate is expected to be slower for this compound compared to TCP.
Enzymatic Hydrolysis and Related Biotransformations
Enzymatic hydrolysis is another critical pathway for the biotransformation of halogenated alkanes. In the case of TCP, haloalkane dehalogenases can catalyze the cleavage of a C-Cl bond, initiating the degradation sequence. This process has been demonstrated in various bacteria and is a key step in the aerobic degradation of TCP, converting it to 2,3-dichloro-1-propanol.
Factors Influencing Biotransformation Rates (e.g., electron donors, environmental conditions)
The rate and extent of biotransformation of halogenated compounds like this compound are governed by a combination of chemical, physical, and biological factors. Drawing parallels from its analog, TCP, several key variables can be identified.
Key Influencing Factors:
Presence of Co-substrates: For co-metabolic pathways, the presence of a primary substrate or electron donor is essential. For example, the degradation of TCP by propane-oxidizing bacteria requires propane to induce the necessary monooxygenase enzymes.
Environmental Conditions: The redox potential of the environment is critical. Aerobic degradation of TCP is slow, and under anaerobic conditions, it can serve as an electron acceptor, undergoing reductive dechlorination. The availability of oxygen, therefore, dictates the active microbial communities and the feasible degradation pathways. Other conditions such as pH, temperature, and nutrient availability also play a role in microbial activity.
Chemical Structure: The structure of the molecule itself is a primary determinant of its biodegradability. The number and position of halogen atoms significantly affect transformation rates. For halogenated propanes, increased halogenation generally decreases biodegradability. The type of halogen is also crucial; the high strength of the C-F bond makes fluorinated compounds generally more resistant to degradation than their chlorinated or brominated counterparts. Studies on other fluorinated compounds have shown that an increase in fluorine substitution can lead to longer enrichment times for degrading microbial cultures and lower maximum degradation rates. cdc.gov
| Factor | Influence on Biotransformation | Relevance to this compound |
|---|---|---|
| Electron Donors (Co-substrates) | Required to induce co-metabolic enzymes (e.g., propane for monooxygenase). | Likely required for any co-metabolic degradation pathway. |
| Oxygen Availability | Determines whether aerobic (oxidative) or anaerobic (reductive) pathways dominate. TCP is recalcitrant under both but can be transformed. | Will dictate the types of microbial communities and potential transformation pathways. |
| Chemical Structure (Halogenation) | The C-F bond is stronger than the C-Cl bond, making the compound more resistant to degradation. | The fluorine atom is expected to significantly increase the compound's persistence compared to 1,2,3-trichloropropane. |
Transport and Distribution in Environmental Compartments
The movement of this compound through the environment is dictated by its physical and chemical properties, which control its partitioning between air, water, soil, and sediment.
Volatilization from Aqueous and Soil Phases
Volatilization is a key process for the environmental distribution of volatile organic compounds (VOCs). A compound's tendency to volatilize from water is described by its Henry's Law constant, while its tendency to evaporate from soil is related to its vapor pressure. For the analog TCP, these properties indicate a significant potential for volatilization from both surface water and near-surface soil. nih.gov Given its high vapor pressure and moderate Henry's Law constant, TCP released to surface environments is expected to partition readily into the atmosphere. epa.govnih.gov
| Property | Value | Implication |
|---|---|---|
| Molecular Weight | 147.4 g/mol epa.gov | Contributes to its density and volatility. |
| Vapor Pressure (25 °C) | 3.1 - 3.69 mmHg nih.govnih.gov | Indicates a tendency to evaporate into the atmosphere. |
| Henry's Law Constant (25 °C) | 3.43 x 10⁻⁴ atm·m³/mol nih.gov | Suggests significant volatilization from water. nih.gov |
| Water Solubility (25 °C) | 1,750 - 1,800 mg/L epa.govepa.gov | Slightly soluble, which influences both leaching and volatilization from water. |
Sorption to Soil Organic Carbon and Sediments
Sorption to soil and sediment particles can retard the movement of a chemical in the environment. This process is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc), which is related to the octanol-water partition coefficient (Kow). A low Koc value suggests weak sorption and high mobility in soil.
For 1,2,3-trichloropropane, the estimated Koc is low, indicating that it does not adsorb strongly to soil and is expected to be highly mobile. nih.govwikipedia.org This weak sorption is a key factor in its tendency to leach from soil into groundwater.
The introduction of a fluorine atom in this compound is not expected to dramatically alter this behavior. While highly fluorinated compounds can exhibit unique sorption properties, a single fluorine substitution in a small molecule is unlikely to significantly increase its affinity for organic carbon. Therefore, this compound is also expected to have a low sorption potential.
| Property | Value | Implication |
|---|---|---|
| Log Kow | 1.98 - 2.27 epa.govnih.gov | Indicates a low potential for bioaccumulation and weak sorption to organic matter. |
| Koc (estimated) | 98 nih.gov | Predicts high mobility in soil and a low tendency to bind to soil and sediment. nih.gov |
Leaching Potential to Groundwater
The potential for a chemical to leach from the soil surface to groundwater is a function of its mobility in soil and its persistence. Compounds that are mobile (low sorption) and persistent (slow degradation) are the most likely to contaminate groundwater.
1,2,3-Trichloropropane is a well-documented groundwater contaminant, precisely because it combines high mobility with significant resistance to degradation. enviro.wikica.govgreensciencepolicy.org Its low sorption to soil allows it to be readily transported downward by infiltrating water, and its slow transformation rate means it can persist long enough to reach underlying aquifers. nih.govwikipedia.org
Based on these principles, this compound is predicted to have a high leaching potential. Its expected low sorption, combined with the increased persistence conferred by the highly stable C-F bond, suggests that it could be even more prone to reaching and contaminating groundwater than its non-fluorinated analog, TCP.
Modeling of Environmental Persistence and Transport
The environmental fate of this compound is primarily dictated by its physical and chemical properties, which serve as key inputs for various environmental models. Although specific, detailed modeling studies exclusively focused on HCFC-251fb are not extensively available in public literature, its persistence and transport can be understood through established models for hydrochlorofluorocarbons (HCFCs) and by examining data for analogous compounds.
The primary atmospheric degradation pathway for HCFCs is their reaction with hydroxyl (OH) radicals in the troposphere. chemsrc.com The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. For HCFC-251fb, specific experimentally determined rate constants for its reaction with OH radicals are not readily found in the reviewed literature. However, based on modeling studies for a range of HCFCs, it is understood that the presence and position of hydrogen atoms in the molecule are key determinants of reactivity with OH radicals. researchgate.net
Models used to estimate the atmospheric lifetime of such compounds range from simple box models to more complex two-dimensional (2-D) and three-dimensional (3-D) chemical transport models. researchgate.net These models incorporate various atmospheric parameters, including OH radical concentrations, temperature, and atmospheric transport patterns, to predict the persistence of the substance.
One available source provides key modeled data for the environmental persistence of this compound, which is summarized in the table below.
Table 1: Modeled Environmental Persistence Data for this compound (HCFC-251fb)
| Parameter | Value | Source |
| Global Atmospheric Lifetime | 0.452 years | noaa.gov |
| Tropospheric Atmospheric Lifetime | 0.467 years | noaa.gov |
| Stratospheric Atmospheric Lifetime | 20 years | noaa.gov |
| Ozone Depletion Potential (ODP) | 0.011 | noaa.gov |
The relatively short global atmospheric lifetime of 0.452 years suggests that this compound is removed from the atmosphere relatively quickly, primarily within the troposphere. noaa.gov This is consistent with the behavior of many HCFCs that contain hydrogen atoms, making them susceptible to attack by OH radicals. chemsrc.com The much longer stratospheric lifetime of 20 years indicates that the fraction of the compound that reaches the stratosphere is degraded much more slowly. noaa.gov The Ozone Depletion Potential (ODP) of 0.011 is a relative measure of its ability to destroy stratospheric ozone compared to CFC-11. noaa.gov
Detailed research findings on the specific transport of this compound in other environmental compartments, such as water and soil, are scarce in the available literature. For its non-fluorinated analog, 1,2,3-trichloropropane, it is known to be mobile in soil and can leach into groundwater. cdc.gov However, the presence of the fluorine atom in HCFC-251fb would alter its physicochemical properties, such as its water solubility, vapor pressure, and Henry's Law constant, which in turn would influence its transport and partitioning in these compartments. Without specific experimental or modeled data for these properties for this compound, its behavior in soil and water can only be inferred based on general principles of environmental chemistry for halogenated hydrocarbons. Processes such as hydrolysis and biodegradation would also play a role in its ultimate fate in aquatic and terrestrial systems, but specific rate data for HCFC-251fb are not available in the reviewed scientific literature.
Applications and Role As a Chemical Intermediate in Advanced Synthesis
Precursor for Fluorinated and Chlorinated Building Blocks
The distinct reactivity of the carbon-fluorine and carbon-chlorine bonds, as well as the different substitution environments at the 1- and 3-positions, makes 1-fluoro-1,1,3-trichloropropane a potentially valuable precursor for a range of fluorinated and chlorinated building blocks. The presence of multiple reactive sites allows for selective chemical modifications.
Synthesis of Novel Organic Compounds with Specific Halogen Patterns
The strategic placement of both fluorine and chlorine atoms in this compound offers a pathway to novel organic compounds with precisely defined halogen patterns. The differential reactivity of the C-Cl bonds at the primary (C-3) and tertiary (C-1) positions, along with the robust C-F bond, could be exploited to achieve selective transformations. For instance, nucleophilic substitution reactions would likely target the C-3 position first, allowing for the introduction of other functional groups while retaining the fluorinated and dichlorinated carbon center.
Furthermore, dehydrochlorination reactions could potentially lead to the formation of fluorinated and chlorinated propenes, which are themselves valuable monomers and synthetic intermediates. The specific isomer of the resulting alkene would depend on the reaction conditions and the relative acidity of the protons on the C-2 atom.
Derivatization to Access New Functionalized Propane (B168953) Derivatives
The structure of this compound allows for various derivatization strategies to access new functionalized propane derivatives. The chlorine atoms can be substituted by a range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functionalities. The reactivity of the chlorine atoms can be influenced by the choice of solvent and reaction conditions, potentially allowing for stepwise substitution.
For example, reaction with a limited amount of a nucleophile could favor monosubstitution at the more reactive C-3 position, yielding a 1-fluoro-1,1-dichloro-3-substituted propane. Subsequent reactions could then target the remaining chlorine atoms at the C-1 position, leading to multifunctional propane derivatives. These derivatives could find applications in the synthesis of agrochemicals, pharmaceuticals, and specialty materials where the presence of a fluorine atom can impart desirable properties such as increased metabolic stability or altered lipophilicity.
Utility in Specialty Chemical Manufacturing (Hypothetical)
While concrete examples are scarce, the chemical nature of this compound suggests its potential utility as an intermediate in various sectors of specialty chemical manufacturing.
Potential as an Intermediate in Polymer Chemistry
Halogenated compounds are known to be used in polymer synthesis, either as monomers or as modifying agents. umn.edu Hypothetically, this compound could serve as a building block for specialty polymers. Dehydrochlorination could yield a fluorinated and chlorinated propene monomer, which could then be polymerized or copolymerized to produce polymers with unique properties. The presence of both fluorine and chlorine in the polymer backbone could enhance flame retardancy, chemical resistance, and thermal stability.
Alternatively, the reactivity of the chlorine atoms could be utilized to graft this molecule onto existing polymer chains, thereby modifying the surface properties or introducing reactive sites for further functionalization.
Role in the Synthesis of Niche Organic Reagents
The unique combination of halogens in this compound makes it a candidate for the synthesis of niche organic reagents. For example, selective metallation at one of the carbon-chlorine bonds could generate a fluorinated organometallic reagent. Such reagents are valuable in organic synthesis for the introduction of fluorinated alkyl fragments into target molecules.
Furthermore, the compound could be a precursor to fluorinated and chlorinated cyclopropanes through intramolecular dehalogenation reactions. These small, strained ring systems with specific halogen patterns are of interest in medicinal chemistry and materials science.
Compound Information Table
| Compound Name | CAS Number |
| This compound | 818-99-5 |
| 1,1,1,3-Tetrachloropropane (B89638) | 1070-78-6 |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3H4Cl3F | azurewebsites.net |
| Molecular Weight | 165.41 g/mol | azurewebsites.net |
| CAS Number | 818-99-5 | chemicalbook.comazurewebsites.net |
| Reactivity | No specific data available, but expected to undergo nucleophilic substitution and elimination reactions typical of halogenated alkanes. | Inferred |
Analytical Methodologies for Research and Trace Detection of 1 Fluoro 1,1,3 Trichloropropane
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring 1-fluoro-1,1,3-trichloropropane from complex mixtures. Gas chromatography is the primary technique employed for this purpose.
Gas chromatography (GC) is an ideal technique for separating volatile compounds like this compound. The separation occurs as the compound, carried by an inert gas, travels through a capillary column and interacts with a stationary phase. The choice of detector is critical for sensitivity and selectivity.
Flame Ionization Detector (FID): An FID is a common GC detector that is sensitive to compounds that ionize in a hydrogen-air flame, which includes most organic compounds. While it would detect this compound, it is a universal detector for hydrocarbons and may not provide the required selectivity or sensitivity for trace-level analysis in complex environmental samples. The OSHA 7 method for 1,2,3-trichloropropane (B165214) utilizes GC-FID for air matrix analysis. nih.gov
Electron Capture Detector (ECD): An ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. The detector operates by measuring a decrease in a constant electron current caused by the analyte capturing electrons. Given the presence of three chlorine atoms and one fluorine atom, this compound would elicit a strong response from an ECD, making this detector an excellent choice for trace and ultra-trace quantification. For instance, analytical methods for other halogenated compounds, like trichlorobenzenes, have successfully used GC-ECD for sensitive detection in water samples. researchgate.net
For unambiguous identification and sensitive quantification, gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical method.
Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a unique chemical "fingerprint," allowing for positive identification of this compound.
For trace analysis, especially in environmental matrices like drinking water, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. ysi.comgcms.cz Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte's mass spectrum. ysi.comca.gov This approach significantly enhances the signal-to-noise ratio, allowing for much lower detection limits, often in the parts-per-trillion (ng/L) range. gcms.czca.gov For example, in the analysis of the related compound TCP, the quantification ion used was m/z 110, with confirming ions at m/z 112 and 75. gcms.cz A similar approach would be developed for this compound by identifying its unique, high-abundance fragment ions.
Research on the analysis of similar compounds, such as 1,2,3-trichloropropane, extensively utilizes GC-MS, demonstrating its power and reliability for this class of chemicals. ysi.comlabrulez.comlaballiance.com.myca.gov
Table 1: Illustrative GC-MS Parameters for Volatile Halocarbon Analysis Note: These are typical parameters based on methods for analogous compounds like TCP and would require optimization for this compound.
| Parameter | Setting | Purpose |
| GC System | Agilent 7890A or similar | Provides separation of volatile analytes. ysi.com |
| Column | Rtx-VMS, 30m x 0.25mm ID x 1.4µm | A column with unique selectivity for volatile compounds, enabling rapid analysis. restek.com |
| Oven Program | Initial 35°C, ramp to 200°C | Temperature program to elute analytes based on boiling point. |
| Carrier Gas | Helium | Inert gas to move analytes through the column. |
| MS System | Agilent 5975C or similar | Detection and quantification of the separated analyte. ysi.com |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for trace-level detection. ysi.comgcms.cz |
| Quantification Ion | To be determined | The primary ion fragment used for concentration measurement. |
| Confirmation Ions | To be determined | Secondary ions used to confirm the analyte's identity. |
Liquid chromatography (LC) is generally not a suitable technique for the direct analysis of volatile and relatively non-polar compounds such as this compound. LC is designed for separating compounds that are soluble in a liquid mobile phase and are often less volatile. However, if this compound were to be chemically modified (derivatized) to create a more polar and less volatile product, LC analysis could become applicable. There is currently no standard or widely documented derivatization procedure for this specific purpose in the literature.
Sample Preparation and Enrichment Methods
Because this compound is often present at trace levels in environmental samples, a pre-concentration step is typically required to increase its concentration to a level detectable by analytical instruments.
Purge-and-trap is the premier sample preparation technique for analyzing volatile organic compounds (VOCs) in water. nih.gov This method is highly effective for compounds like this compound. The process involves several steps:
Purging: An inert gas (like helium or nitrogen) is bubbled through the aqueous sample. Volatile analytes are stripped from the water and carried into the gas stream. Heating the sample can improve the purging efficiency for less volatile compounds. ysi.com
Trapping: The gas stream is passed through a tube containing one or more sorbent materials, which trap the target analytes while the purge gas passes through.
Desorption: The trap is rapidly heated, and the flow of gas is reversed. The trapped analytes are released from the sorbent and swept as a concentrated band directly into the GC injection port for analysis. restek.com
This technique, often coupled with GC-MS, is the basis for many standard environmental methods, such as those from the U.S. Environmental Protection Agency (EPA) for analyzing VOCs in drinking water. gcms.cz Studies on TCP have demonstrated that purge-and-trap GC/MS can achieve detection limits at the parts-per-trillion level. ysi.comgcms.cznih.gov
Solid-phase microextraction (SPME) is a simple, solvent-free sample preparation technology ideal for concentrating volatile and semi-volatile compounds. sigmaaldrich.com The technique uses a small, fused-silica fiber coated with a polymeric stationary phase. sigmaaldrich.com
The fiber is exposed to a sample, either by direct immersion into a liquid or by exposure to the headspace (the gas above the sample). uwaterloo.canih.gov Analytes with an affinity for the fiber's coating partition from the sample matrix onto the fiber. After a set equilibration time, the fiber is withdrawn and inserted directly into the heated injector of a gas chromatograph. The high temperature desorbs the concentrated analytes from the fiber onto the GC column for separation and detection. sigmaaldrich.com
SPME is a versatile technique that combines sampling, isolation, and enrichment into a single step and is widely used for environmental and food analysis. sigmaaldrich.comnih.govsigmaaldrich.com The selection of the fiber coating is crucial and depends on the polarity and volatility of the analyte. For a compound like this compound, a non-polar or bipolar coating such as polydimethylsiloxane (B3030410) (PDMS) or Carboxen/PDMS would likely be effective.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a well-established and fundamental sample preparation technique used to isolate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.orgtiktok.comtiktok.com For the analysis of this compound, a volatile halogenated hydrocarbon, LLE serves as an effective method to extract it from aqueous samples, such as drinking water or wastewater, into an organic solvent. epa.govpublications.gc.ca This process concentrates the analyte and removes interfering matrix components, thereby enhancing the sensitivity and reliability of subsequent chromatographic analysis.
The selection of an appropriate extraction solvent is critical for achieving high recovery of this compound. The ideal solvent should have a high affinity for the target analyte, be immiscible with water, possess a low boiling point to facilitate solvent removal and sample concentration, and be compatible with the analytical instrument. economysolutions.in Given the non-polar nature of halogenated hydrocarbons, non-polar or moderately polar organic solvents are generally employed.
The efficiency of the LLE process is influenced by several factors, including the solvent-to-sample volume ratio, pH of the aqueous sample, mixing time, and the number of extraction steps. researchgate.net To maximize the transfer of this compound into the organic phase, multiple extractions with smaller volumes of solvent are typically more effective than a single extraction with a large volume. After extraction, the organic layers are combined, dried to remove any residual water, and then concentrated to a final volume suitable for injection into an analytical instrument, such as a gas chromatograph.
Table 1: Key Parameters in Liquid-Liquid Extraction of this compound from Aqueous Samples
| Parameter | Description | Common Choices for Halogenated Hydrocarbons | Rationale |
| Extraction Solvent | The organic liquid used to extract the analyte from the aqueous phase. | Dichloromethane, Diethyl ether, Hexane, Toluene. economysolutions.in | These solvents have good solubility for non-polar compounds like this compound and are immiscible with water. economysolutions.in |
| Solvent-to-Sample Ratio | The volumetric ratio of the organic solvent to the aqueous sample. | Typically ranges from 1:10 to 1:20 (v/v). | A smaller ratio can lead to higher concentration factors, but may result in lower extraction efficiency. The optimal ratio is a balance between these factors. |
| pH of Aqueous Sample | The acidity or basicity of the water sample. | Usually neutral for non-ionizable compounds like this compound. | pH adjustment is generally not necessary as the analyte does not have acidic or basic properties. libretexts.org |
| Mixing Method | The technique used to ensure intimate contact between the two liquid phases. | Manual shaking in a separatory funnel or mechanical shaking. libretexts.orgpublications.gc.ca | Vigorous mixing increases the surface area between the phases, facilitating the mass transfer of the analyte. |
| Number of Extractions | The number of times the aqueous sample is extracted with fresh solvent. | Typically 2 to 3 extractions are performed. libretexts.orgtiktok.comtiktok.com | Multiple extractions ensure a more complete recovery of the analyte from the aqueous phase. |
Development of Novel Detection and Quantification Methods
Improvements in Sensitivity and Selectivity for Low-Level Detection
The accurate detection and quantification of trace levels of this compound in environmental matrices necessitate analytical methods with high sensitivity and selectivity. chromatographyonline.com Advances in analytical instrumentation have led to significant improvements in the ability to detect minute quantities of halogenated organic compounds.
Gas chromatography (GC) coupled with an electron capture detector (ECD) has traditionally been a sensitive method for the analysis of halogenated compounds. chromatographyonline.comnih.gov The ECD is highly responsive to electronegative elements like halogens, providing excellent sensitivity for compounds such as this compound. chromatographyonline.com However, while sensitive, the ECD can be prone to interferences from other co-extracted electronegative compounds, which may affect selectivity. restek.com
To enhance both sensitivity and selectivity, gas chromatography-mass spectrometry (GC-MS) has become the technique of choice for the analysis of volatile organic compounds, including halogenated hydrocarbons. mdpi.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to monitor specific ions characteristic of this compound, thereby reducing background noise and improving the signal-to-noise ratio for the analyte of interest. acs.org This targeted approach significantly enhances selectivity and allows for detection at very low concentrations. restek.com
Further advancements include the use of comprehensive two-dimensional gas chromatography (GC×GC), which offers superior separation power compared to conventional GC. chromatographyonline.com In GC×GC, the sample is subjected to two different chromatographic separations, providing a much higher resolution of complex mixtures. When coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS can effectively separate and identify trace levels of this compound even in complex environmental samples. sepsolve.com Recent developments in sensor technology, such as those based on metal-organic frameworks (MOFs), also show promise for the selective detection of chlorinated hydrocarbons. acs.org
Table 2: Comparison of Detection Techniques for this compound
| Technique | Principle | Advantages for this compound | Limitations |
| GC-ECD | Gas chromatography separation followed by detection of compounds with high electron affinity. chromatographyonline.com | High sensitivity to halogenated compounds. chromatographyonline.comnih.gov | Can be susceptible to interferences from other electron-capturing compounds. restek.com |
| GC-MS (SIM) | Gas chromatography separation with mass spectrometric detection monitoring specific ions. acs.org | High selectivity and sensitivity, provides structural information for confirmation. restek.com | Can be more expensive than GC-ECD. |
| GC×GC-TOF-MS | Two-dimensional gas chromatography separation coupled with a high-speed mass spectrometer. sepsolve.com | Exceptional separation power for complex matrices, high sensitivity and selectivity. chromatographyonline.comsepsolve.com | Complex data analysis and higher instrument cost. |
Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of organic compounds, including this compound. youtube.comwikipedia.orgresearchgate.net It is considered a primary ratio method of measurement and is often used to certify reference materials. rsc.orgrsc.org
The principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. epa.gov For this compound, this would involve synthesizing a version of the molecule where one or more atoms (e.g., carbon or chlorine) are replaced with their stable, heavier isotopes (e.g., ¹³C or ³⁷Cl). This isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis, correcting for any losses that may occur during these steps. wikipedia.org
During analysis by GC-MS, the instrument can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. epa.gov By measuring the ratio of the signal from the native analyte to that of the labeled standard, the concentration of this compound in the original sample can be determined with high accuracy, as the ratio is independent of sample volume and recovery efficiency. acs.orgnih.gov This approach effectively minimizes errors arising from matrix effects and variations in instrument response. acs.org
The use of IDMS is particularly advantageous for complex environmental samples where matrix interferences can significantly impact the accuracy of quantification with other methods. acs.org While the synthesis of isotopically labeled standards can be a limitation, the unparalleled accuracy of IDMS makes it an invaluable tool for research and for regulatory compliance monitoring where precise and defensible data are required. nih.gov
Development of Field-Portable Analytical Instruments
The development of field-portable analytical instruments has revolutionized environmental monitoring by enabling on-site analysis of volatile organic compounds (VOCs) like this compound. mdpi.comenvirotech-online.com These instruments provide rapid, real-time or near-real-time data, which is crucial for emergency response scenarios, site characterization, and monitoring of remediation efforts.
Portable gas chromatograph-mass spectrometers (GC-MS) are at the forefront of this technology. expec-tech.comperkinelmer.com These miniaturized systems retain the high selectivity and sensitivity of their laboratory-based counterparts while being compact and rugged enough for field use. nih.gov They are often equipped with versatile sample introduction systems, such as solid-phase microextraction (SPME), which simplifies sample collection and pre-concentration in the field. shimadzu.comresearchgate.netmdpi.com
For the analysis of this compound in water or soil gas, a sample can be collected using an SPME fiber, which is then directly inserted into the injection port of the portable GC-MS for thermal desorption and analysis. This approach minimizes sample handling and the potential for analyte loss during transport to a laboratory.
Table 3: Features of Field-Portable GC-MS for this compound Analysis
| Feature | Description | Advantage for Field Analysis |
| Portability | Compact and lightweight design, often with battery power options. mdpi.com | Allows for on-site analysis in remote or difficult-to-access locations. nih.gov |
| Rapid Analysis Time | Fast GC separations and data acquisition. expec-tech.com | Provides near-real-time results for rapid decision-making. |
| Sample Introduction | Typically equipped with SPME or direct headspace injection capabilities. expec-tech.comshimadzu.com | Simplifies sample preparation and reduces the risk of contamination. |
| Sensitivity & Selectivity | Utilizes mass spectrometric detection for reliable identification and quantification. mdpi.com | Enables accurate measurement of target compounds even in the presence of other VOCs. |
Future Research Directions and Unexplored Avenues
Exploration of Sustainable Synthesis Routes
Currently, dedicated and optimized synthesis routes for 1-fluoro-1,1,3-trichloropropane are not well-documented in publicly available literature. Future research must prioritize the development of efficient, selective, and sustainable methods for its production.
Catalytic Fluorination of Polychlorinated Precursors: A promising approach involves the selective fluorination of a readily available polychlorinated propane (B168953). For instance, processes used to synthesize other hydrofluorocarbons (HFCs) often involve the gas-phase or liquid-phase fluorination of a chlorinated starting material with anhydrous hydrofluoric acid (HF) over a fluorination catalyst. google.com Research should focus on the catalytic fluorination of 1,1,1,3-tetrachloropropane (B89638). The key challenge lies in achieving selective monofluorination at the C-1 position without promoting further fluorination or elimination reactions.
Green Chemistry Approaches: Investigations should explore greener synthetic pathways that minimize hazardous reagents and byproducts. This could include solvent-free reaction conditions or the use of less corrosive fluorinating agents. The development of catalysts that operate under milder conditions (lower temperature and pressure) would also contribute to a more sustainable process. google.com
| Proposed Synthesis Route | Precursor Compound | Key Reagents/Catalysts | Research Focus |
| Catalytic Fluorination | 1,1,1,3-Tetrachloropropane | Anhydrous HF, Fluorination Catalyst (e.g., Cr-based, Ti-based) | Catalyst screening for high selectivity; Optimization of reaction conditions (temperature, pressure, flow rate) to maximize yield and minimize byproducts. |
| Nucleophilic Fluoride (B91410) Exchange | 1,1,1,3-Tetrachloropropane | Non-corrosive fluoride sources (e.g., KF, TBAF) with phase-transfer catalysts | Improving reaction kinetics and yield; Developing efficient product separation and catalyst recycling methods. |
Advanced Mechanistic Studies under Diverse Conditions
Understanding the reaction mechanisms of this compound is crucial for predicting its environmental fate and developing applications. Research on its isomer, TCP, has shown that halogenated alkanes can undergo various transformations, including reduction, oxidation, and hydrolysis. dtic.mil Similar in-depth studies are needed for this compound.
Future work should investigate:
Reductive Dehalogenation: The presence of both C-F and C-Cl bonds raises questions about selective bond cleavage. Mechanistic studies should explore reductive pathways using agents like zero-valent metals (e.g., zinc or iron), which are effective for TCP remediation. enviro.wikiresearchgate.net It is critical to determine whether reduction preferentially cleaves the C-Cl bonds or the more stable C-F bond and to identify the resulting intermediates and final products.
Oxidative Degradation: The response of the molecule to strong oxidizing conditions, such as those used in advanced oxidation processes (AOPs) involving hydroxyl or sulfate (B86663) radicals, is unknown. dtic.milresearchgate.net Research should characterize the reaction kinetics and degradation products to assess its persistence against chemical oxidation.
Hydrolysis: The stability of this compound in aqueous environments under varying pH and temperature conditions needs to be quantified. Determining the rates of base-catalyzed hydrolysis will be essential for predicting its long-term stability in groundwater. dtic.mil
Discovery of Novel Catalytic Transformations
The unique structure of this compound presents an opportunity to explore novel catalytic transformations for synthesizing valuable chemical intermediates. Research should extend beyond degradation and focus on controlled functionalization.
Key research areas include:
Selective C-Cl Bond Activation: Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate one or more of the C-Cl bonds while leaving the C-F bond intact. This could open pathways to new molecules through cross-coupling or substitution reactions.
Catalytic Hydrodechlorination: Investigating catalytic hydrogenation to selectively remove chlorine atoms and produce hydrofluoropropanes, which can be valuable as refrigerants, foam-blowing agents, or solvents. google.com
Dehydrohalogenation: Exploring base- or catalyst-mediated elimination reactions to synthesize fluorinated and chlorinated propenes, which are important monomers for specialty polymers.
Integrated Computational and Experimental Approaches to Reactivity
Given the lack of experimental data, a combined computational and experimental approach would be highly efficient for mapping the reactivity of this compound. Computational chemistry, particularly Density Functional Theory (DFT), has been successfully used to predict the degradation pathways of TCP. nih.gov
Future research should employ this integrated strategy to:
Model Reaction Pathways: Use DFT to calculate the thermodynamics and kinetics of potential degradation pathways, including reductive dechlorination and oxidation. nih.gov This can predict the most likely reaction products and identify the rate-limiting steps.
Analyze Bond Dissociation Energies: Compute the bond dissociation energies for the C-F and C-Cl bonds to provide a theoretical basis for the anticipated selectivity in dehalogenation reactions.
Guide Experimental Design: Use computational insights to design targeted laboratory experiments that can verify the predicted mechanisms and product distributions. This synergy accelerates the research process and minimizes resource expenditure.
| Research Question | Computational Method | Experimental Verification | Expected Outcome |
| Which bond breaks first during reduction? | Density Functional Theory (DFT) to calculate reaction coordinates and transition state energies for C-F vs. C-Cl cleavage. | Batch reactions with reductants (e.g., Zero-Valent Zinc) followed by GC-MS analysis of products. | A validated mechanistic model for reductive dehalogenation, indicating the most labile bond. nih.gov |
| What are the products of oxidation? | Modeling reactions with hydroxyl radicals to predict intermediate structures and product formation. | Advanced oxidation process experiments with analysis of degradation products via LC-MS/MS. | Identification of primary oxidation byproducts and a kinetic model for degradation. |
Development of Remediation Strategies based on Mechanistic Understanding
Should this compound be identified as an environmental contaminant, effective remediation strategies will be necessary. Its structural similarity to the persistent and toxic pollutant TCP suggests it may also be recalcitrant to natural degradation. nih.goviwaponline.com Research into remediation should be directly informed by the mechanistic studies outlined above.
Future directions include:
Adapting ISCR and ISCO Technologies: Based on mechanistic findings, in situ chemical reduction (ISCR) with agents like zero-valent zinc or in situ chemical oxidation (ISCO) could be optimized for this specific compound. enviro.wikiresearchgate.net For example, if reductive dechlorination is found to be effective, research could focus on formulating and delivering the appropriate reductants for groundwater treatment.
Exploring Bioremediation Potential: While many halogenated compounds are resistant to biodegradation, some microorganisms can perform dehalogenation. rug.nl Future studies could involve screening for microbial consortia capable of degrading this compound. Protein engineering, which has been proposed for enhancing TCP-degrading enzymes, could be a long-term goal to develop specialized microbes for bioremediation. nih.govrug.nl A foundational understanding of its abiotic degradation pathways is a necessary precursor to such advanced biological approaches.
Q & A
Q. What strategies optimize bioremediation of this compound-contaminated sites?
- Methodology : Bioaugmentation with consortia containing Dehalococcoides or Pseudomonas spp. enhances dechlorination. Biostimulation with electron donors (e.g., lactate) accelerates anaerobic degradation. Field trials monitor degradation via compound-specific isotope analysis (CSIA) of δ¹³C and δ³⁷Cl to confirm biotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
